molecular formula C17H18N4O2S B14933879 2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14933879
M. Wt: 342.4 g/mol
InChI Key: MXQJSJNYLZHXRQ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a methyl-substituted indole moiety via an acetamide bridge. The thiadiazole ring is further substituted with a tetrahydrofuran (THF) group, which introduces stereoelectronic and solubility properties distinct from simpler alkyl or aryl substituents. This compound belongs to a class of 1,3,4-thiadiazole derivatives widely studied for their anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H18N4O2S/c1-21-10-11(12-5-2-3-6-13(12)21)9-15(22)18-17-20-19-16(24-17)14-7-4-8-23-14/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,18,20,22)

InChI Key

MXQJSJNYLZHXRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiadiazole and Acetamide Moieties

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their comparative features are outlined below:

Compound Name Substituents on Thiadiazole Key Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound : 2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide THF group Not reported in evidence N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Anticancer (in vitro)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl, p-tolylamino IC₅₀ = 0.034–0.084 mmol L⁻¹ (MCF-7, A549)
N-(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)-2-[(6-nitrobenzothiazol-2-yl)thio]acetamide (8) 4-Nitrophenylamino Akt inhibition (86.52%)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio, trifluoromethyl Dual inhibition of Abl/Src kinases

Key Observations :

  • Hydrophobic vs. Polar Groups : The THF substituent in the target compound introduces a polar, oxygen-rich environment compared to hydrophobic groups like benzylthio (5e) or trifluoromethyl (7). This may enhance solubility but reduce membrane permeability .
  • Bifunctional Linkers : Compound 4y employs a bis-thiadiazole structure with a thioether bridge, achieving sub-0.1 mmol L⁻¹ IC₅₀ values, suggesting that dual thiadiazole motifs enhance cytotoxicity .
Anticancer Mechanisms
  • Akt Pathway Inhibition : Compounds with nitrobenzothiazole-thioacetamide motifs (e.g., 8) inhibit Akt by 86–92%, likely via π-π stacking and H-bonding with the kinase domain . The indole-THF combination in the target compound may interact with similar targets but lacks direct evidence.
Spectral and Physicochemical Data

While specific data for the target compound is absent, analogs show:

  • ¹H NMR : Thiadiazole protons resonate at δ 7.5–8.5 ppm; acetamide NH at δ 10–12 ppm .
  • Melting Points : Thiadiazole derivatives typically melt between 130–180°C, influenced by substituent bulk/polarity .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbonyl compounds. For example, reaction of thiosemicarbazide with 2-(tetrahydrofuran-2-yl)acetic acid under acidic conditions (HCl, reflux) yields 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

$$
\text{Thiosemicarbazide} + \text{2-(Tetrahydrofuran-2-yl)acetic acid} \xrightarrow{\text{HCl, reflux}} \text{5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine}
$$

Optimization Note : The use of phosphoryl chloride (POCl₃) as a cyclizing agent improves reaction yields (72–85%) compared to traditional HCl.

Functionalization of the Tetrahydrofuran Moiety

The tetrahydrofuran group is introduced via cyclization of a diol precursor. For instance, treatment of 2,5-dihydroxypentane with sulfuric acid induces cyclization to tetrahydrofuran-2-carbaldehyde, which is subsequently oxidized to the carboxylic acid for integration into the thiadiazole ring.

Preparation of 1-Methyl-1H-Indole-3-Acetic Acid

Indole Methylation

1H-Indole is methylated at the 1-position using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.

$$
\text{1H-Indole} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Methyl-1H-indole}
$$

Acetic Acid Side Chain Introduction

Friedel-Crafts acetylation of 1-methyl-1H-indole with chloroacetyl chloride in dichloromethane (DCM) yields 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. Subsequent hydrolysis with NaOH produces 2-(1-methyl-1H-indol-3-yl)acetic acid.

Amide Coupling and Final Product Assembly

Activation of the Carboxylic Acid

2-(1-Methyl-1H-indol-3-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the thiadiazole amine.

Coupling Reaction

The activated acid is reacted with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in THF at room temperature for 12–16 hours. Triethylamine (Et₃N) is added to scavenge HCl, improving yields (68–74%).

$$
\text{2-(1-Methyl-1H-indol-3-yl)acetic acid} + \text{5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{EDC/HOBt, THF}} \text{Target Compound}
$$

Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the final compound.

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times for both thiadiazole formation (from 8 hours to 45 minutes) and amide coupling (from 12 hours to 2 hours).

Solid-Phase Synthesis

Immobilization of the thiadiazole amine on Wang resin enables iterative coupling steps, yielding the target compound with >90% purity after cleavage.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.45–7.32 (m, 4H, aromatic), 4.12 (q, J = 6.8 Hz, tetrahydrofuran H-2), 3.85 (s, 3H, N-CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiadiazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Challenges and Optimization Strategies

Solvent System Optimization

The THF-H₂O (2:1) mixture proved superior for Cu-catalyzed steps, minimizing side reactions compared to tBuOH/H₂O systems.

Stereochemical Considerations

Racemization at the tetrahydrofuran chiral center is mitigated by maintaining reaction temperatures below 40°C during cyclization.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces coupling costs by 40% while maintaining yields.

Waste Management

Copper catalysts from click reactions are recovered via ion-exchange resins, achieving 92% metal reclamation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Synthesis of the 1,3,4-thiadiazol-2-amine core. For example, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine can be prepared by cyclizing thiosemicarbazides in acidic conditions (e.g., using H₂SO₄ or POCl₃) .
  • Step 2: Chloroacetylation of the thiadiazole amine. React the amine with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or dioxane) with triethylamine as a base, followed by recrystallization .
  • Step 3: Coupling with the indole moiety. React 2-(1-methyl-1H-indol-3-yl)acetic acid (or its acid chloride) with the chloroacetylated thiadiazole intermediate under reflux in acetic acid or DMF, using sodium acetate as a catalyst .
    Key Characterization: Validate purity via melting point, IR (amide C=O stretch ~1650 cm⁻¹), and NMR (e.g., indole H-3 proton at δ 7.2–7.5 ppm and thiadiazole NH at δ 10–12 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT/HSQC to confirm the indole methyl group (δ ~3.7 ppm for CH₃), tetrahydrofuran ring protons (δ 1.5–4.0 ppm), and amide NH (δ ~10 ppm). Compare experimental shifts with DFT-predicted values to resolve ambiguities .
  • IR Spectroscopy: Identify key functional groups: amide I (C=O, ~1650 cm⁻¹), indole N-H (~3400 cm⁻¹), and thiadiazole C-S (~650 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tetrahydrofuran or indole moieties) .

Advanced: How can reaction conditions be optimized to improve yield during chloroacetylation?

Methodological Answer:

  • Solvent Selection: THF or dioxane enhances solubility of the thiadiazole amine, while triethylamine traps HCl, preventing side reactions .
  • Temperature Control: Slow addition of chloroacetyl chloride at 0–5°C minimizes exothermic side reactions (e.g., dimerization), followed by gradual warming to room temperature .
  • Workup Optimization: Precipitate the product by diluting with ice-cold water to reduce impurities. Recrystallize from ethanol-DMF (3:1) to achieve >95% purity .
    Troubleshooting: If yields drop below 60%, check for moisture (hydrolysis of chloroacetyl chloride) or incomplete amine activation .

Advanced: How can computational methods guide the analysis of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or tubulin). The indole and thiadiazole moieties often bind hydrophobic pockets, while the acetamide linker stabilizes hydrogen bonds .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of the ligand-protein complex (e.g., RMSD < 2 Å indicates strong binding) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity). For example, indole derivatives may show false positives in MTT due to redox interference .
  • Structural Confirmation: Re-characterize batches via XRD or 2D NMR to rule out polymorphic or stereochemical variations .
  • Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to validate target engagement .

Advanced: What strategies mitigate challenges in regioselective functionalization of the thiadiazole ring?

Methodological Answer:

  • Directing Groups: Introduce a transient protecting group (e.g., Boc) at the thiadiazole NH to direct electrophilic substitution to the 5-position .
  • Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) to selectively modify the thiadiazole ring .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity by heating at 150°C for 10–15 minutes in DMF .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to the tetrahydrofuran ring to improve solubility without compromising membrane permeability (target LogP 2–4) .
  • Metabolic Stability: Replace labile esters (e.g., methyl groups) with bioisosteres (e.g., trifluoromethyl) to block CYP450-mediated oxidation .
  • Prodrug Strategies: Mask the acetamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Advanced: How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Force Field Calibration: Use CHARMM36 or AMBER20 parameters tailored for heterocycles to improve docking accuracy .
  • Solvent Effects: Include explicit water molecules in docking simulations to account for desolvation penalties .
  • Experimental Validation: Perform SPR or ITC to measure binding constants (Kd) and compare with docking scores (e.g., RMSD < 1.5 Å correlates with Kd < 100 nM) .

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